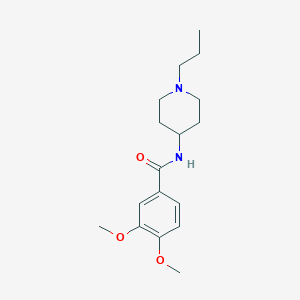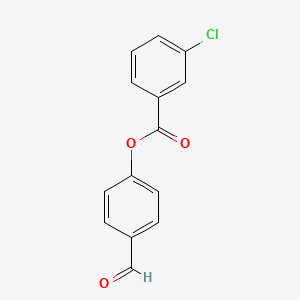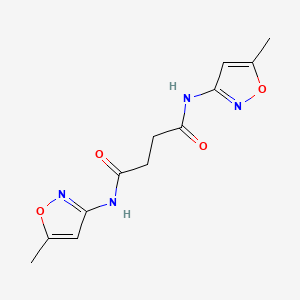![molecular formula C17H16F3NO3 B5868708 N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide, commonly known as EPTC, is a selective herbicide that is widely used in agriculture to control weeds. EPTC belongs to the acetanilide family of herbicides and is known to be effective against a broad range of weeds.
作用機序
EPTC works by inhibiting the synthesis of fatty acids in plants, which leads to the disruption of cell membranes and ultimately, the death of the plant. EPTC is selective in its action, meaning that it only affects plants and not other organisms.
Biochemical and Physiological Effects:
EPTC has been found to have no significant effects on the biochemistry or physiology of mammals and birds. It has a low toxicity and is considered safe for use in agriculture.
実験室実験の利点と制限
EPTC is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. It is a safe herbicide to use and has a low toxicity to mammals and birds. However, EPTC has limitations in lab experiments as it can only be used to study the effects of herbicides on plants and not on other organisms.
将来の方向性
There are several future directions for research on EPTC. One area of research could be the development of new herbicides based on the structure of EPTC. Another area of research could be the study of the effects of EPTC on the environment, including its impact on soil and water quality. Additionally, research could be conducted on the use of EPTC in combination with other herbicides to increase its effectiveness against weeds.
合成法
EPTC can be synthesized by reacting 4-ethoxyaniline with 3-(trifluoromethyl)phenol in the presence of acetic anhydride and an acid catalyst. The resulting product is then treated with acetic acid and acetic anhydride to form EPTC.
科学的研究の応用
EPTC has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. EPTC has also been found to have a low toxicity to mammals and birds, making it a safe herbicide to use in agriculture.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-2-23-14-8-6-13(7-9-14)21-16(22)11-24-15-5-3-4-12(10-15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNLLHAHDWISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)

![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)
![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)



![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)

![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)